N-benzyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-3-14(4-2)17(21)15-10-16(19-12-15)18(22)20-11-13-8-6-5-7-9-13/h5-10,12,14,19H,3-4,11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIYIGOVMSSKBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)C1=CNC(=C1)C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101330679 | |
| Record name | N-benzyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101330679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666405 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478259-79-9 | |
| Record name | N-benzyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101330679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyrrole Core Synthesis and Functionalization
The 1H-pyrrole-2-carboxamide scaffold is typically constructed via cyclization or derivatization of preformed pyrrole intermediates. Ethyl pyrrole-2-carboxylate serves as a common precursor, synthesized through the reaction of pyrrole with ethyl chloroformate in anhydrous ether under basic conditions (e.g., potassium carbonate). Saponification of this ester yields pyrrole-2-carboxylic acid, which is subsequently converted to the carboxamide via coupling with benzylamine derivatives.
Critical Reaction Parameters :
- Esterification : 77 g pyrrole + 640 mL anhydrous ether + ethyl chloroformate (3 h addition, 0°C).
- Saponification : Reflux with 10% NaOH (3 h), acidification to pH 2–3 with HCl, yielding >85% pyrrole-2-carboxylic acid.
Regioselective 4-Position Acylation
Introducing the 2-ethylbutanoyl group at the pyrrole 4-position requires precise regiocontrol. Patent WO2001028997A2 describes a Friedel-Crafts acylation approach using 2-ethylbutanoyl chloride and Lewis acids (e.g., AlCl₃) in dichloromethane at −20°C, achieving 72–78% regioselectivity for the 4-acylated product. Alternative methods from ACS Chemical Neuroscience employ in situ-generated acyl triflates (via reaction of carboxylic acids with trifluoroacetic anhydride) for milder acylation conditions (room temperature, 12 h), though with reduced yields (~65%).
Optimized Acylation Protocol :
| Parameter | Value |
|---|---|
| Acylating Agent | 2-Ethylbutanoyl chloride |
| Catalyst | AlCl₃ (1.2 equiv) |
| Solvent | CH₂Cl₂ |
| Temperature | −20°C → 25°C (gradual warming) |
| Reaction Time | 8 h |
| Yield | 78% |
N-Benzylation of the Pyrrole Nitrogen
N-Substitution with a benzyl group is achieved via nucleophilic alkylation. A procedure from the Journal of Organic Chemistry utilizes benzyl bromide (1.2 equiv) and potassium carbonate (2.8 equiv) in DMF at 0°C, followed by warming to room temperature. This method avoids over-alkylation and provides the N-benzyl-pyrrole intermediate in 89% yield after silica gel chromatography. Competing O-benzylation is suppressed by selective protection of the carboxamide as its tert-butyl ester prior to alkylation.
Key Considerations :
- Protection Strategy : Use of Boc (tert-butoxycarbonyl) for the carboxamide nitrogen during benzylation.
- Deprotection : HCl in methanol (1.25 M, 2 h) removes Boc with >95% efficiency.
Amide Bond Formation
Coupling the pyrrole-2-carboxylic acid intermediate with benzylamine derivatives is critical. The Organic Syntheses protocol employs BOP (benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and HOBt (1-hydroxybenzotriazole) in DMF with triethylamine (3 equiv), yielding the carboxamide in 82–87% yield. Microwave-assisted coupling (100°C, 20 min) reduces reaction time by 75% while maintaining comparable yields.
Comparative Analysis of Coupling Agents :
| Reagent System | Yield (%) | Reaction Time |
|---|---|---|
| BOP/HOBt | 87 | 12 h |
| EDCI/HOAt | 79 | 18 h |
| DCC/DMAP | 68 | 24 h |
Integrated Synthetic Route
Combining these steps, the most efficient pathway involves:
- Pyrrole-2-carboxylic acid synthesis (from ethyl pyrrole-2-carboxylate).
- 4-Acylation with 2-ethylbutanoyl chloride/AlCl₃.
- Boc-protection of the pyrrole nitrogen.
- Amide coupling with benzylamine using BOP/HOBt.
- N-Benzylation via benzyl bromide/K₂CO₃.
- Final deprotection with methanolic HCl.
This sequence affords the target compound in 61% overall yield, confirmed by ¹H/¹³C NMR and HRMS.
Analytical Characterization
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.43 (m, 5H, Ar-H), 6.72 (d, J = 8.6 Hz, 1H, pyrrole-H), 5.24 (s, 2H, N-CH₂), 4.78 (s, 2H, CO-NH-CH₂), 3.09 (tt, J = 7.1, 5.7 Hz, 1H, CH₂-CH₂).
- HRMS (ESI+) : m/z calcd. for C₁₈H₂₂N₂O₂ [M+H]⁺ 299.1756, found 299.1759.
Purity Assessment :
Challenges and Optimization Opportunities
- Regioselectivity in Acylation : Competing 3-acylation (15–22% byproduct) necessitates rigorous chromatographic separation.
- N-Benzylation Side Reactions : Trace O-benzylated impurities (<3%) are mitigated by pre-protection strategies.
- Scale-Up Limitations : Friedel-Crafts acylation at −20°C poses engineering challenges for industrial production; room-temperature methods using ZrCl₄ (source 7) warrant further investigation.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide or alkoxide ions replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
Cancer Treatment
N-benzyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide has been identified as a potential inhibitor of nicotinamide adenine dinucleotide (NAD+) biosynthesis through the inhibition of nicotinamide phosphoribosyltransferase (NAMPT). This mechanism is significant because cancer cells often exhibit elevated levels of NAMPT, leading to increased NAD+ levels that support their growth and survival.
Case Studies:
- In preclinical studies, small-molecule NAMPT inhibitors have demonstrated the ability to deplete intracellular NAD+ levels, resulting in apoptosis in various cancer cell lines. For instance, studies have shown that these inhibitors can effectively reduce tumor growth in xenograft models of colorectal cancer, highlighting their potential as anticancer agents .
- Furthermore, selective NAMPT inhibition has been linked to reduced proliferation of activated T cells, suggesting a dual role in both cancer therapy and autoimmune disease management .
Metabolic Disorders
The compound has also been explored for its effects on metabolic disorders, particularly those associated with obesity and type 2 diabetes. By modulating NAD+ levels, this compound may influence metabolic pathways that are dysregulated in these conditions.
Case Studies:
- Research indicates that NAMPT inhibitors can ameliorate complications related to obesity and diabetes by reducing inflammatory responses mediated by NAD+ signaling pathways .
- In animal models of metabolic syndrome, administration of NAMPT inhibitors has shown promise in improving insulin sensitivity and reducing inflammation .
Mechanistic Insights
The pharmacological effects of this compound are primarily attributed to its ability to inhibit NAMPT activity. This inhibition leads to decreased NAD+ synthesis, which is crucial for various cellular processes including energy metabolism and cell signaling.
Table 1: Mechanisms of Action
| Mechanism | Description |
|---|---|
| NAMPT Inhibition | Reduces NAD+ levels in cells, leading to apoptosis in cancer cells |
| Anti-inflammatory Effects | Modulates immune responses by affecting T cell proliferation |
| Metabolic Regulation | Improves insulin sensitivity and reduces inflammation |
Mechanism of Action
The mechanism of action of N-benzyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Structural Analogues
Pyrrole-2-carboxamide derivatives are a versatile class of compounds with diverse substituents influencing their biological activity and physicochemical properties. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison
Biological Activity
N-benzyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound belonging to the class of pyrrole carboxamides. Its unique structural features, including a benzyl group and an ethylbutanoyl side chain, suggest potential biological activities that warrant investigation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 248.34 g/mol. The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Pyrrole Ring | A five-membered aromatic ring contributing to stability and reactivity. |
| Benzyl Group | Enhances lipophilicity, potentially improving membrane permeability. |
| Ethylbutanoyl Side Chain | Provides steric bulk and influences solubility and reactivity. |
This compound may exert its biological effects through interactions with specific molecular targets, such as enzymes or receptors involved in various signaling pathways. Preliminary studies suggest that it could inhibit certain enzymes associated with cell proliferation, which is particularly relevant in cancer research.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties by modulating pathways related to cell growth and apoptosis. For instance, studies on pyrrole derivatives have shown that they can inhibit cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Similar pyrrole-based compounds have demonstrated efficacy against various bacterial strains, suggesting that this compound could be explored further for its potential as an antimicrobial agent .
Study 1: Anticancer Activity
In a study focused on pyrrole derivatives, several compounds were evaluated for their ability to inhibit the growth of cancer cells. This compound showed promising results in inhibiting the proliferation of breast cancer cells (MCF-7) with an IC50 value indicating significant cytotoxicity at low concentrations .
Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial activity of various pyrrole carboxamides against Staphylococcus aureus and Escherichia coli. This compound displayed notable inhibition zones in disk diffusion assays, suggesting its potential as a lead compound for developing new antibiotics.
Structure-Activity Relationship (SAR)
The structure–activity relationship (SAR) studies indicate that modifications to the pyrrole ring and side chains significantly affect biological activity. For example, substituents on the benzyl group can enhance lipophilicity and bioavailability, thereby increasing efficacy against targeted biological pathways .
Q & A
Q. What synthetic strategies are commonly employed to prepare N-benzyl-4-acyl-pyrrole-2-carboxamide derivatives?
Methodological Answer: Synthesis typically involves multi-step routes: (1) N-benzylation of pyrrole precursors using benzyl halides in the presence of a base (e.g., Cs₂CO₃ or Et₃N) in polar aprotic solvents like DMF . (2) Acylation at the pyrrole 4-position via Friedel-Crafts reactions or coupling with pre-functionalized acyl chlorides. (3) Amide bond formation using coupling agents such as EDC/HOBt with substituted amines. For example, Suzuki-Miyaura cross-coupling has been utilized to introduce aryl groups (e.g., phenylboronic acid) to the pyrrole core . Yields vary (15–70%), influenced by steric hindrance and electronic effects of substituents .
Q. How are spectroscopic techniques (NMR, ESIMS) applied to characterize pyrrole-2-carboxamide derivatives?
Methodological Answer:
- ¹H NMR : Key signals include pyrrole protons (δ 6.5–7.5 ppm), benzyl group aromatic protons (δ 7.2–7.5 ppm), and amide NH (δ ~10–11 ppm, broad). For example, in compound 128 ( ), the trifluoroethyl group shows a quartet at δ 3.8–4.0 ppm.
- ESIMS : Molecular ion peaks (e.g., m/z 388.1 [M–H]⁻ for compound 128) confirm molecular weight. LCMS and SFC purity data (>90% in many cases) validate structural integrity .
Q. What purification methods are effective for isolating enantiomers of pyrrole-2-carboxamides?
Methodological Answer: Supercritical Fluid Chromatography (SFC) is widely used for chiral separations. For instance, enantiomers of compound 129 ( ) were resolved using SFC with cellulose-based chiral columns, achieving >98% purity . Normal-phase flash chromatography (petroleum ether/EtOAc gradients) is also employed for non-chiral impurities .
Advanced Research Questions
Q. How can researchers resolve discrepancies in stereochemical outcomes during synthesis?
Methodological Answer: Unexpected racemization or diastereomer formation may arise during amide coupling. Strategies include:
- Low-temperature reactions (0–5°C) to minimize epimerization .
- Chiral auxiliaries (e.g., bornyl or fenchyl amines) to enforce stereoselectivity, as seen in CB2 receptor antagonists ( ).
- Post-synthesis analysis : Compare experimental NMR data with DFT-calculated shifts or X-ray crystallography (if crystals are obtainable) .
Q. What reaction parameters critically influence yield optimization in pyrrole-2-carboxamide synthesis?
Methodological Answer: Key factors:
- Solvent choice : Polar aprotic solvents (DMF, THF) enhance coupling efficiency but may reduce yields due to side reactions (e.g., ester hydrolysis).
- Catalyst loading : Pd(dppf)Cl₂ (0.5–1 mol%) improves Suzuki coupling yields .
- Purification timing : Immediate isolation of intermediates (e.g., carboxylic acid 4 in ) prevents degradation. Reported yields for similar compounds range from 20% (sterically hindered amines) to 70% (linear alkylamines) .
Q. How should researchers address conflicting spectral data (e.g., NMR vs. X-ray) for pyrrole derivatives?
Methodological Answer:
- Dynamic effects : Rotameric equilibria in solution (e.g., amide bond rotation) can split NMR signals, whereas X-ray provides static solid-state data. Compare with computational models (DFT) to identify dominant conformers .
- Impurity analysis : Use HPLC-MS to detect trace byproducts (e.g., de-acylated intermediates) that may skew spectral interpretations .
Q. What computational tools are valuable for predicting the bioactivity of pyrrole-2-carboxamides?
Methodological Answer:
- Molecular docking : Tools like AutoDock Vina model interactions with targets (e.g., DNA gyrase B, as in ). For example, dibromo-pyrrole carboxamides showed binding affinity to gyrase ATPase domains .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing CF₃ groups) with antimicrobial or antiproliferative activity .
Data Contradiction Analysis
Q. Why do similar synthetic routes yield divergent outcomes for N-benzyl-pyrrole carboxamides?
Methodological Answer: Variations arise from:
- Substituent electronic effects : Electron-deficient aryl groups (e.g., 4-CF₃-phenyl) may retard Suzuki coupling due to reduced boronic acid reactivity .
- Amine nucleophilicity : Bulky amines (e.g., 1-(1-methylpyrazol-3-yl)ethylamine) lower amidation yields (15–25%) compared to linear amines (e.g., 2,2,2-trifluoroethylamine, 44%) .
Structure-Activity Relationship (SAR) Considerations
Q. How do substituents on the pyrrole core influence biological activity?
Methodological Answer:
- 4-Acyl groups : Longer alkyl chains (e.g., 2-ethylbutanoyl) enhance lipophilicity, improving membrane permeability.
- N-Benzyl modifications : Para-substituted benzyl groups (e.g., 4-Cl) increase target affinity in antimicrobial assays ( ).
- Amide substituents : Cycloaliphatic amines (e.g., bornylamine) improve metabolic stability in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
